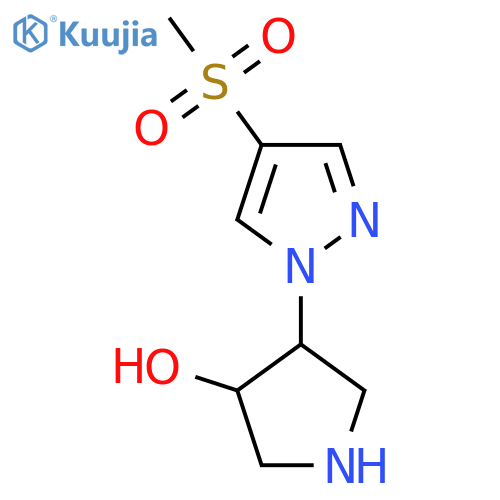Cas no 2137997-91-0 (4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol)
4-(4-メタンスルホニル-1H-ピラゾール-1-イル)ピロリジン-3-オールは、高度に機能化されたピロリジン誘導体であり、医薬品中間体としての応用が期待される化合物です。その特徴的な構造は、メタンスルホニル基とピラゾール環を有するピロリジン骨格から成り、優れた分子多様性を提供します。3位のヒドロキシル基はさらなる修飾の可能性を秘めており、創薬化学における構造活性相関(SAR)研究に有用です。特に、選択的な酵素阻害剤や受容体リガンドの開発において、この化合物の特異的な立体構造と電子特性が重要な役割を果たすことが予想されます。高い純度と安定性を備えており、精密有機合成における信頼性の高い構築ブロックとして利用可能です。

2137997-91-0 structure
商品名:4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol
- EN300-1116021
- 2137997-91-0
-
- インチ: 1S/C8H13N3O3S/c1-15(13,14)6-2-10-11(5-6)7-3-9-4-8(7)12/h2,5,7-9,12H,3-4H2,1H3
- InChIKey: LRHHSWQMGDYEND-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=NN(C=1)C1CNCC1O)(=O)=O
計算された属性
- せいみつぶんしりょう: 231.06776246g/mol
- どういたいしつりょう: 231.06776246g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 92.6Ų
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1116021-10g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2137997-91-0 | 95% | 10g |
$4236.0 | 2023-10-27 | |
| Enamine | EN300-1116021-2.5g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2137997-91-0 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
| Enamine | EN300-1116021-0.05g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2137997-91-0 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
| Enamine | EN300-1116021-5.0g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2137997-91-0 | 5g |
$3065.0 | 2023-06-09 | ||
| Enamine | EN300-1116021-0.5g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2137997-91-0 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
| Enamine | EN300-1116021-0.1g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2137997-91-0 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1116021-1g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2137997-91-0 | 95% | 1g |
$986.0 | 2023-10-27 | |
| Enamine | EN300-1116021-1.0g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2137997-91-0 | 1g |
$1057.0 | 2023-06-09 | ||
| Enamine | EN300-1116021-5g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2137997-91-0 | 95% | 5g |
$2858.0 | 2023-10-27 | |
| Enamine | EN300-1116021-10.0g |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2137997-91-0 | 10g |
$4545.0 | 2023-06-09 |
4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol 関連文献
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
2137997-91-0 (4-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrrolidin-3-ol) 関連製品
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
